molecular formula C10H24Cl2N2O B6343438 (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride;  97% CAS No. 1260619-57-5

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride; 97%

Cat. No. B6343438
CAS RN: 1260619-57-5
M. Wt: 259.21 g/mol
InChI Key: SGQCMMXWOFMOCR-JXGSBULDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride, also known as (S,S)-3-Methyl-2-methylamino-butyl-pyrrolidin-3-ol dihydrochloride, is an organic molecule that has been used in various scientific research applications. It is a chiral molecule, meaning that it has two isomers, or versions of the molecule with different chemical properties. The two isomers of this molecule are (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride and (R,R)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride. This molecule has a purity of 97%, meaning that it is composed of 97% of the desired isomer and 3% impurities.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are five-membered nitrogen heterocycles extensively utilized in medicinal chemistry to develop treatments for various diseases. This interest is primarily due to the pyrrolidine ring's ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage, enhancing molecule bioactivity. The review by Petri et al. (2021) highlights the utility of pyrrolidine derivatives in creating compounds with selective biological targets. It delves into the structure-activity relationship (SAR) and the impact of stereoisomers on the biological profile of drug candidates, suggesting that (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride could have specific applications in designing enantioselective therapeutics due to its stereochemistry (Petri et al., 2021).

Chiral Sulfinamides in Asymmetric Synthesis

The use of chiral sulfinamides, such as tert-butanesulfinamide, in asymmetric synthesis of N-heterocycles highlights the importance of stereochemistry in developing pharmacologically active compounds. Philip et al. (2020) discuss how these methodologies offer access to diverse piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutic agents. This suggests that derivatives like (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride could serve as valuable intermediates in synthesizing structurally diverse and biologically significant N-heterocycles (Philip et al., 2020).

properties

IUPAC Name

(3S)-1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-8(2)10(11-3)7-12-5-4-9(13)6-12;;/h8-11,13H,4-7H2,1-3H3;2*1H/t9-,10+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQCMMXWOFMOCR-JXGSBULDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCC(C1)O)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN1CC[C@@H](C1)O)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride

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